1-(4-Chlorophenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
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Description
1-(4-Chlorophenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H18ClN3O2S and its molecular weight is 387.88. The purity is usually 95%.
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Biological Activity
The compound 1-(4-Chlorophenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a novel chemical entity that has garnered interest due to its potential biological activities. This compound features a complex structure that includes a piperidine moiety and an oxadiazole ring, both of which are known for their pharmacological significance. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various functional groups. The synthetic pathway often includes the formation of the oxadiazole ring through cyclization reactions involving thiophene derivatives and piperidine.
Antimicrobial Activity
Research has demonstrated that compounds containing oxadiazole and piperidine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound possess moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Compound | Bacterial Strain | Activity Level |
---|---|---|
1 | Salmonella typhi | Moderate |
2 | Bacillus subtilis | Strong |
Anticancer Activity
Preliminary studies suggest that compounds similar to this entity may exhibit anticancer properties. For example, derivatives containing oxadiazole have been shown to induce apoptosis in cancer cells by activating caspase pathways . Molecular docking studies indicate that these compounds can interact effectively with estrogen receptors (ER), akin to established drugs like Tamoxifen.
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. It shows promising results as an acetylcholinesterase inhibitor and exhibits strong urease inhibitory activity, which is crucial for treating conditions like urinary tract infections .
Enzyme | Inhibition Activity |
---|---|
Acetylcholinesterase | Strong |
Urease | High |
The biological activity of this compound is attributed to several mechanisms:
- Interaction with Receptors : The compound's ability to bind with various receptors enhances its therapeutic potential.
- Induction of Apoptosis : Activation of apoptotic pathways leads to programmed cell death in malignant cells.
- Enzyme Interaction : Inhibition of key enzymes disrupts metabolic pathways in pathogens.
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings. For instance:
- A study on oxadiazole derivatives reported significant reductions in tumor size in animal models when treated with compounds structurally related to this compound.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c20-16-3-1-13(2-4-16)17(24)11-23-8-5-14(6-9-23)18-21-22-19(25-18)15-7-10-26-12-15/h1-4,7,10,12,14H,5-6,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQDXSCRXZDARF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)CC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.